molecular formula C18H19NO4S B2409786 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1421480-69-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Cat. No. B2409786
CAS RN: 1421480-69-4
M. Wt: 345.41
InChI Key: XGYXOFKUDKCOFT-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide” is a benzamide derivative with a benzo[d][1,3]dioxol-5-yl group and a 2-(methylthio)benzamide group. Benzamides are a class of compounds containing a benzene ring bonded to an amide group . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines . The benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and boiling point .

Scientific Research Applications

Synthetic Methodologies and Chemical Studies

Research on similar benzamide derivatives showcases advancements in synthetic methodologies for compounds with potential therapeutic activities. For instance, studies have demonstrated high-yield synthesis techniques for related compounds, emphasizing the importance of efficient synthetic routes for pharmaceutical applications (Bobeldijk et al., 1990). Additionally, the development of potent inhibitors for targets like stearoyl-CoA desaturase-1 highlights the ongoing effort to find novel therapeutic agents through chemical synthesis (Uto et al., 2009).

Pharmacological Research

Benzamide derivatives have been studied for their potential antipsychotic properties, indicating the diverse therapeutic potential of this chemical class. For example, research into the synthesis and antidopaminergic properties of certain benzamide compounds suggests their suitability for exploring dopamine D-2 mediated responses in neurological disorders (Högberg et al., 1990).

Antimicrobial and Antifungal Applications

Some benzamide derivatives have demonstrated antimicrobial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents. For example, N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides showed significant in vitro activity against various bacterial and fungal strains, highlighting the role of these compounds in addressing antibiotic resistance (Belz et al., 2013).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered remarkable anti-avian influenza virus activities. This illustrates the potential of benzamide compounds in antiviral research and the development of new treatments for viral infections (Hebishy et al., 2020).

Supramolecular Chemistry and Material Science

The study of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators further exemplifies the chemical versatility of benzamide derivatives, indicating their utility in material science for creating novel gelation materials with specific properties (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, benzamides are considered safe for use in pharmaceuticals, but they can cause side effects such as dry mouth and constipation .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or materials science, studying its reactivity and properties, and developing new methods for its synthesis .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-24-17-5-3-2-4-13(17)18(21)19-9-8-14(20)12-6-7-15-16(10-12)23-11-22-15/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYXOFKUDKCOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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